molecular formula C15H16O2 B3051892 Ethyl 3-(1-naphthyl)propanoate CAS No. 36818-50-5

Ethyl 3-(1-naphthyl)propanoate

Cat. No. B3051892
CAS RN: 36818-50-5
M. Wt: 228.29 g/mol
InChI Key: YREBQYMNCJOFML-UHFFFAOYSA-N
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Description

Ethyl 3-(1-naphthyl)propanoate is a chemical compound with the molecular formula C15H16O2 . It contains a total of 34 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .


Molecular Structure Analysis

The molecule contains a total of 33 atoms, including 16 Hydrogen atoms, 15 Carbon atoms, and 2 Oxygen atoms . It also contains 34 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .


Physical And Chemical Properties Analysis

Ethyl 3-(1-naphthyl)propanoate is a complex molecule with several physical and chemical properties. It has a total of 34 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .

Scientific Research Applications

NMR Spectroscopy

This compound can be used in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for determining the physical and chemical properties of molecules . It can help distinguish between possible structures for an unknown organic compound .

Self-Assembly Research

In the field of nanotechnology, Ethyl 3-(1-naphthyl)propanoate has been used in self-assembly research . This involves the creation of complex structures through the interaction of individual molecules, a process that could have significant implications for the development of nanoscale devices and materials .

Flavoring Agent

Due to its fruity smell, Ethyl 3-(1-naphthyl)propanoate can be used as a flavoring agent in the food and beverage industry . This makes it valuable for creating a wide range of consumer products.

Chemical Education

In educational settings, Ethyl 3-(1-naphthyl)propanoate can be used to demonstrate various chemical reactions and processes. For example, its synthesis can be used to teach students about esterification, a fundamental concept in organic chemistry .

properties

IUPAC Name

ethyl 3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-17-15(16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREBQYMNCJOFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450128
Record name ethyl 3-(1-naphthyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1-naphthyl)propanoate

CAS RN

36818-50-5
Record name ethyl 3-(1-naphthyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 7 (12 g, 53.1 mmol) in 95% EtOH (180 mL) was hydrogenated over 10% Pd.C (600 mg) at room temperature using an H2 filled balloon (overnight). The reaction mixture was filtered and taken to dryness to give a 8 as a clear oil80 (11.9 g, 98%). 1H NMR (CDCl3) δ 8.05 (1H, d, J=7.8 Hz), 7.86 (1H, dd, J=2.7, 7.6 Hz), 7.75 (1H, d, J=7.6 Hz), 7.35˜7.58 (4H, m), 4.17 (2H, q, J=7.1 Hz), 3.44 (2H, t, J=8.1 Hz), 2.77 (2H, t, J=8.3 Hz), 1.26 93H, t, J=7.1 Hz).
Name
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12 g
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reactant
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180 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A stirred solution of 50 grams (0.25 mole) of 3-(naphth-1-yl) propanoic acid and 20 drops (catalyst) of concentrated sulfuric acid in 250 mL of ethanol was heated at reflux for about 24 hours. After this time the reaction mixture was concentrated under reduced pressure to a residue. The residue was dissolved in diethyl ether, and the solution was washed with two 150 mL portions of an aqueous solution saturated with sodium bicarbonate and then with 150 mL of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 56.0 grams of ethyl 3-(naphth-1-yl)propanoate. The NMR spectrum was consistent with the proposed structure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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